Cas no 1806908-03-1 (3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine)

3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine
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- Inchi: 1S/C8H4ClF3N2/c9-1-4-6(2-13)14-3-5(10)7(4)8(11)12/h3,8H,1H2
- InChI Key: HURUECWOQBGIQT-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=NC=C(C=1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 2
- Topological Polar Surface Area: 36.7
3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029044142-1g |
3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine |
1806908-03-1 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
Alichem | A029044142-250mg |
3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine |
1806908-03-1 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029044142-500mg |
3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine |
1806908-03-1 | 97% | 500mg |
$1,711.50 | 2022-03-31 |
3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine Related Literature
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
Additional information on 3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine
Introduction to 3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine (CAS No. 1806908-03-1)
3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine, identified by its Chemical Abstracts Service (CAS) number 1806908-03-1, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, including its chloromethyl, cyano, difluoromethyl, and fluoropyridine substituents, contribute to its unique chemical properties and potential utility in synthetic chemistry and drug development.
The chloromethyl group at the C-3 position introduces a reactive site for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the cyano group at the C-2 position adds another layer of reactivity, enabling participation in various organic transformations such as nucleophilic addition and condensation reactions. Additionally, the difluoromethyl and fluoropyridine substituents enhance the electronic properties of the molecule, influencing its solubility, stability, and metabolic pathways. These characteristics make 3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine a promising candidate for exploring new pharmacophores and developing novel therapeutic agents.
In recent years, there has been growing interest in fluorinated pyridines due to their ability to modulate pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. The introduction of fluorine atoms into aromatic systems is well-documented to improve drug-like properties, and the specific arrangement of fluorine atoms in 3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine is likely to contribute to its unique interaction with biological targets. This compound has been studied in the context of developing inhibitors for various enzymes and receptors implicated in human diseases.
One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have leveraged its structural motifs to design analogs with enhanced potency and selectivity. For instance, derivatives of this molecule have been explored as kinase inhibitors, where the combination of electron-withdrawing groups like the cyano and difluoromethyl substituents enhances binding interactions with target proteins. Furthermore, the chloromethyl group provides a versatile handle for further derivatization, allowing chemists to explore diverse chemical space.
The synthesis of 3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine involves multi-step organic transformations that highlight its synthetic utility. The preparation typically begins with a fluoropyridine precursor, followed by selective functionalization at the C-3 position with a chloromethyl group. Subsequent introduction of the cyano and difluoromethyl groups requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for research purposes.
Recent studies have also explored the role of fluorinated pyridines in medicinal chemistry beyond traditional small-molecule drugs. For example, these compounds have been investigated as key building blocks in the development of nucleoside analogs used in antiviral therapies. The unique electronic properties conferred by fluorine atoms can influence nucleoside incorporation into viral genomes, potentially leading to novel antiviral agents with improved efficacy.
The agrochemical sector has also benefited from the exploration of fluorinated pyridines. Derivatives of this compound have shown promise as herbicides and fungicides due to their ability to interact with biological targets in plants. The structural complexity and reactivity profile make it an attractive scaffold for designing next-generation agrochemicals that offer better crop protection while minimizing environmental impact.
In conclusion, 3-(Chloromethyl)-2-cyano-4-(difluoromethyl)-5-fluoropyridine (CAS No. 1806908-03-1) represents a fascinating example of how structural modifications can lead to novel compounds with significant potential across multiple domains. Its unique combination of functional groups positions it as a valuable intermediate in pharmaceutical synthesis, while its fluorinated moieties contribute to enhanced drug-like properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in both academic and industrial settings.
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